molecular formula C10H10N2O3 B12078858 methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate

methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate

Cat. No.: B12078858
M. Wt: 206.20 g/mol
InChI Key: MAAJAOFCXFJJBU-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H10N2O4 It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzodiazole-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular functions, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1H-benzoimidazole-2-carboxylate: This compound has a bromine atom instead of a methoxy group, which can alter its reactivity and applications.

    Methyl 2-hydroxy-6-methoxy-1H-benzo[d]imidazole-5-carboxylate:

Uniqueness

Methyl 6-methoxy-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxy group can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 6-methoxy-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)12-9(11-7)10(13)15-2/h3-5H,1-2H3,(H,11,12)

InChI Key

MAAJAOFCXFJJBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=O)OC

Origin of Product

United States

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